
N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
説明
N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as DBMP, is a synthetic compound that belongs to the family of phenylalanine-derived amino acids. DBMP has been the subject of extensive research due to its potential use as a therapeutic agent in the treatment of various diseases. In
作用機序
The mechanism of action of N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory, anti-tumor, and anti-angiogenic effects by inhibiting the activity of MMPs. MMPs are enzymes that play a key role in tissue remodeling and cancer progression. MMPs are involved in the breakdown of extracellular matrix (ECM) proteins, which are essential for the growth and survival of cancer cells. By inhibiting the activity of MMPs, this compound may prevent the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of MMPs, which are enzymes that play a key role in tissue remodeling and cancer progression. This compound has also been shown to inhibit the growth and metastasis of various cancer cell lines. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
実験室実験の利点と制限
The advantages of using N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments include its ability to inhibit the activity of MMPs, its anti-inflammatory, anti-tumor, and anti-angiogenic properties, and its potential use as a therapeutic agent in the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are several future directions for the research on N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to explore the potential use of this compound as a therapeutic agent in the treatment of various diseases. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing and purifying this compound. Finally, future research could explore the potential use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce its toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has been the subject of extensive research due to its potential use as a therapeutic agent in the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, and to inhibit the activity of MMPs. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
科学的研究の応用
N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been the subject of extensive research due to its potential use as a therapeutic agent in the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and cancer progression. This compound has also been shown to inhibit the growth and metastasis of various cancer cell lines.
特性
IUPAC Name |
N,N-dibenzyl-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-20(26(30(2,28)29)23-16-10-5-11-17-23)24(27)25(18-21-12-6-3-7-13-21)19-22-14-8-4-9-15-22/h3-17,20H,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRPUYWIVBAIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



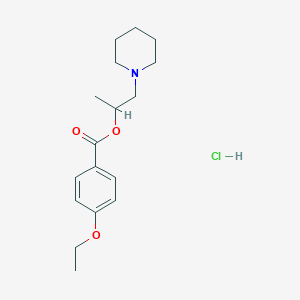
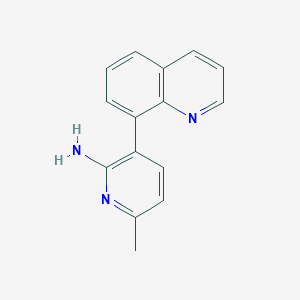
![1-ethyl-4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973531.png)
![((2S)-1-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B3973535.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3973548.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3973556.png)
![N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B3973564.png)
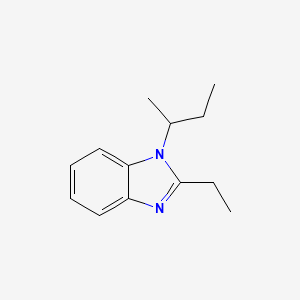
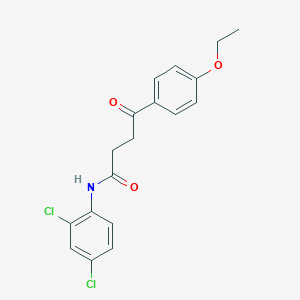
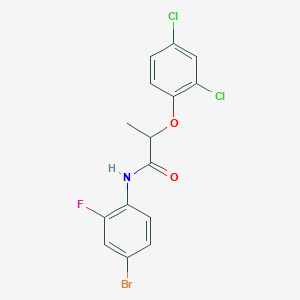
![N-[2-(tert-butylthio)ethyl]-2-chlorobenzamide](/img/structure/B3973600.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3973605.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B3973617.png)